2-(Ethylamino)-4-nitrobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O4S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
2-(ethylamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-2-10-7-5-6(11(12)13)3-4-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15) |
InChI Key |
VATLJYLALKQPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylamino 4 Nitrobenzenesulfonamide and Its Analogues
Retrosynthetic Analysis of the 2-(Ethylamino)-4-nitrobenzenesulfonamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.
Identification of Key Disconnection Points and Precursors
The primary disconnection points for this compound involve the carbon-nitrogen bond of the ethylamino group and the carbon-sulfur bond of the sulfonamide group.
A logical retrosynthetic approach would involve two main disconnections:
C-N Bond Disconnection: The bond between the benzene (B151609) ring and the nitrogen of the ethylamino group can be disconnected. This suggests a nucleophilic aromatic substitution (SNAr) reaction where an ethylamine (B1201723) nucleophile displaces a suitable leaving group (such as a halogen) on the benzene ring. This leads to a key precursor: a 2-halo-4-nitrobenzenesulfonamide.
C-S Bond Disconnection: The bond between the benzene ring and the sulfur atom of the sulfonamide group can be disconnected. This points towards an electrophilic aromatic substitution reaction, specifically sulfonation or chlorosulfonation, of a substituted nitrobenzene (B124822) derivative.
Following this logic, a primary precursor identified is 2-chloro-5-nitrobenzenesulfonyl chloride . This molecule contains the necessary functionalities or precursors to them in the correct positions. The synthesis of this precursor itself can be traced back to simpler starting materials like p-nitrochlorobenzene. prepchem.com
Strategic Planning for Benzenesulfonamide (B165840) Ring and Amine Substituent Introduction
The synthetic strategy must consider the directing effects of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group and a meta-director, while the amino group is a strong activating group and an ortho-, para-director. The chloro group is deactivating but an ortho-, para-director.
A plausible forward synthetic strategy, guided by the retrosynthetic analysis, would be:
Formation of the Benzenesulfonamide Ring: Starting with a readily available precursor, such as 2-chloro-5-nitroaniline, a Sandmeyer-type reaction can be employed to introduce the sulfonyl chloride group. nih.gov This involves diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield 2-chloro-5-nitrobenzenesulfonyl chloride. nih.gov
Introduction of the Sulfonamide Group: The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) to form the sulfonamide, yielding 2-chloro-5-nitrobenzenesulfonamide (B17357).
Introduction of the Ethylamino Substituent: The final step would be a nucleophilic aromatic substitution reaction where the chlorine atom in 2-chloro-5-nitrobenzenesulfonamide is displaced by ethylamine. The presence of the strongly electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack, making this substitution feasible. doubtnut.com
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, established synthetic routes for this compound and its analogues generally follow a convergent approach, preparing key intermediates that are then combined to form the final product.
Stepwise Reaction Sequences for the Compound's Core Structure Assembly
A common and practical synthetic route for this compound can be outlined in the following steps:
Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride
This key intermediate can be synthesized from p-nitrochlorobenzene through chlorosulfonation using chlorosulfonic acid. google.com Alternatively, it can be prepared from 2-chloro-5-nitroaniline via a Sandmeyer reaction. chemicalbook.com In this latter process, 2-chloro-5-nitroaniline is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2-chloro-5-nitrobenzenesulfonyl chloride. chemicalbook.com
Step 2: Formation of 2-Chloro-5-nitrobenzenesulfonamide
The sulfonyl chloride from the previous step is then converted to the corresponding sulfonamide. This is typically achieved by reacting 2-chloro-5-nitrobenzenesulfonyl chloride with aqueous or gaseous ammonia. nih.gov The reaction is generally straightforward and proceeds in good yield.
| Reactant | Reagent | Product |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | Ammonia | 2-Chloro-5-nitrobenzenesulfonamide |
Step 3: Synthesis of this compound
The final step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with ethylamine. This is a nucleophilic aromatic substitution reaction where the ethylamino group displaces the chlorine atom. The reaction is facilitated by the presence of the electron-withdrawing nitro group para to the chlorine, which stabilizes the Meisenheimer complex intermediate. doubtnut.commdpi.com The reaction is typically carried out in a suitable solvent and may require heating.
| Reactant | Reagent | Product |
| 2-Chloro-5-nitrobenzenesulfonamide | Ethylamine | This compound |
Optimization of Reaction Conditions for Yield and Purity Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for each step include:
Solvent: The choice of solvent can significantly impact the rate and outcome of the nucleophilic aromatic substitution step. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation, leaving the nucleophile more reactive.
Temperature: The reaction temperature for the SNAr reaction may need to be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. A balance must be struck to achieve a good conversion rate while maintaining high selectivity.
Base: In the reaction of the sulfonyl chloride with ammonia, the use of a base can be important to neutralize the HCl byproduct. In the final step with ethylamine, an excess of ethylamine can serve as both the nucleophile and the base.
Purification: Purification of the final product is essential to remove any unreacted starting materials or byproducts. Techniques such as recrystallization or column chromatography are commonly employed to obtain a product of high purity.
Scale-Up Considerations for Laboratory Synthesis
Scaling up the synthesis of this compound from a laboratory scale to a larger scale presents several challenges that need to be addressed:
Heat Transfer: The reactions, particularly the chlorosulfonation and the final nucleophilic substitution, can be exothermic. Efficient heat transfer becomes critical on a larger scale to maintain control over the reaction temperature and prevent runaway reactions. The use of jacketed reactors with efficient stirring is necessary.
Reagent Addition: The rate of addition of reagents, such as ethylamine, needs to be carefully controlled to manage the reaction exotherm.
Work-up and Isolation: The work-up and isolation procedures need to be adapted for larger quantities. For example, extractions and filtrations that are straightforward on a small scale can become more challenging and time-consuming.
Safety: The handling of hazardous reagents like chlorosulfonic acid and the potential for exothermic reactions necessitate a thorough safety assessment and the implementation of appropriate safety measures.
Cost-Effectiveness: For larger-scale synthesis, the cost of starting materials, reagents, and solvents becomes a significant factor. Process optimization to improve yields and reduce waste is crucial for economic viability.
Sustainable and Green Chemistry Approaches in this compound Synthesis
A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. For the synthesis of sulfonamides, which often involves the reaction of a sulfonyl chloride with an amine, solvents like dichloromethane and N,N-dimethylformamide have been common. However, research has demonstrated the feasibility of using greener solvents. A general method for synthesizing sulfonamides has been developed using sustainable solvents such as water, ethanol (EtOH), glycerol, and deep eutectic solvents (DESs). These processes can afford good to excellent yields under mild conditions.
Solvent-free reaction systems represent an even more sustainable approach, eliminating solvent-related waste entirely. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the synthesis of sulfonamides. This solvent-free approach can entail a one-pot, two-step procedure starting from disulfides, which undergo a tandem oxidation-chlorination followed by amination. rsc.org Such methods not only prevent pollution associated with solvent use but can also lead to increased yields and reduced reaction times.
Table 1: Comparison of Reaction Media for Sulfonamide Synthesis
| Reaction Medium | Advantages | Disadvantages | Potential Applicability to Target Compound |
|---|---|---|---|
| Conventional Solvents (e.g., Dichloromethane) | Good solubility for reactants | Toxic, volatile, environmental persistence | Traditional, but less sustainable approach |
| Green Solvents (e.g., Water, Ethanol) | Low toxicity, biodegradable, readily available | Potential for lower solubility of nonpolar reactants | High, especially for the amination step |
| Deep Eutectic Solvents (DESs) | Low volatility, biodegradable, reusable | Higher viscosity, may require specific workup | Moderate, offers a novel green alternative |
| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, can enhance reactivity | Requires specialized equipment (ball mill) | High, represents a significant green advancement |
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity while minimizing waste. In sulfonamide synthesis, catalytic approaches can replace stoichiometric reagents and enable milder reaction conditions.
Magnetically recoverable nanocatalysts are particularly promising for green synthesis. nih.gov For instance, a magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe3O4) has been developed for the direct coupling of sulfonamides and alcohols, proceeding through a domino dehydrogenation-condensation-hydrogenation sequence. nih.govacs.org This method is highly selective, producing only water as a byproduct. acs.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, facilitating its reuse and reducing process waste. nih.govacs.org Another example involves a Fe3O4@SiO2-Picolylamine-Pd catalyst used for a one-pot synthesis of N-aryl sulfonamides from arylboronic acids, arylamines, and a sulfur dioxide source. jsynthchem.com These catalytic systems demonstrate high activity and the potential for recycling, aligning with the principles of sustainable chemistry. jsynthchem.com
To quantitatively evaluate the "greenness" of a synthetic route, various metrics have been developed. Two of the most common are Atom Economy (AE) and Process Mass Intensity (PMI).
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. It is calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Process Mass Intensity (PMI) provides a broader view of the process efficiency by considering all materials used, including solvents, reagents, and processing aids. It is defined as:
PMI = Total Mass in a Process / Mass of Product
The ideal PMI is 1, meaning no waste is generated. In pharmaceutical and fine chemical manufacturing, PMIs can often be in the range of 100 to >1000, highlighting the significant amount of waste produced, much of it from solvents. tamu.edu Green chemistry aims to reduce PMI by using fewer and less hazardous materials, recycling solvents, and improving reaction yields. By applying green solvents, solvent-free techniques, and catalytic methods to the synthesis of this compound, the PMI can be significantly lowered. Other related metrics like Reaction Mass Efficiency (RME) and E-Factor (mass of waste / mass of product) also provide valuable insights into the sustainability of a chemical process. tamu.edumdpi.com
| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | 100% | Considers yield and stoichiometry |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, systematic derivatization of its core structure allows for the exploration of how different chemical features influence its therapeutic effects.
The N-substituent on the sulfonamide is a common site for modification to probe its interaction with biological targets. Variations in the size, shape, and polarity of this group can significantly impact binding affinity and pharmacokinetic properties.
Chain Length: The ethyl group can be systematically replaced with other alkyl chains (e.g., methyl, propyl, butyl). This allows for the investigation of how the length and lipophilicity of the alkyl substituent affect activity. Theoretical studies on similar sulfonamides have shown that increasing the alkyl chain length can increase the partition coefficient (log P), which may influence cell permeability. nih.gov
Branching: Introducing branching, for example by using isopropyl or tert-butyl groups, explores the effect of steric bulk near the sulfonamide nitrogen. This can influence the orientation of the molecule within a binding pocket and affect its metabolic stability.
Cyclization: Incorporating the nitrogen atom into a cyclic system (e.g., azetidine, pyrrolidine, piperidine) restricts the conformational flexibility of the substituent. This can lead to a more favorable binding entropy and provide insights into the optimal geometry for interaction with a target.
Functionalization: Introducing functional groups onto the alkyl chain, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities and alter the polarity and solubility of the analogue.
These modifications are typically achieved by reacting 2-chloro-5-nitrobenzenesulfonyl chloride or a similar precursor with a diverse library of primary or secondary amines.
Electronic Effects: The strongly electron-withdrawing nitro group at the 4-position significantly influences the electronic character of the ring and the acidity of the sulfonamide proton. frontiersrj.com This group can be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) to modulate these properties. The position of these substituents can also be varied to explore different isomers. SAR studies on other benzenesulfonamides have shown that electron-withdrawing groups can increase the acidity of the sulfonamide NH group, which may enhance binding to certain targets like carbonic anhydrases. researchgate.net
Steric Effects: Introducing bulky substituents onto the ring can probe for steric hindrance within a receptor's binding site. For example, adding methyl or halogen groups at positions 3, 5, or 6 would alter the shape of the molecule and could either enhance or disrupt favorable interactions.
Bioisosteric Replacement: The nitro group can be replaced by bioisosteres—functional groups with similar steric and electronic properties—to explore potential improvements in activity or safety profiles. For example, a sulfone or a cyano group might be investigated as a replacement.
These aryl-modified analogues can be synthesized by starting with appropriately substituted anilines, which are then converted to the corresponding sulfonyl chlorides before reaction with ethylamine. Such systematic explorations are crucial for developing a comprehensive SAR and optimizing the properties of this compound as a potential therapeutic agent. nih.govnih.gov
Isosteric and Bioisosteric Replacements of Key Functional Groups within the Scaffold
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties without drastically altering its core structure. In the context of this compound, key functional groups amenable to such modifications include the ethylamino group, the nitro group, and the sulfonamide linkage itself.
The sulfonamide group can be replaced by a variety of other functionalities to modulate properties like acidity, hydrogen bonding capacity, and metabolic stability. One common bioisostere for a sulfonamide is a gem-dimethylsulfone. This replacement can retain biological activity while potentially reducing metabolic liabilities. For instance, in the development of certain channel inhibitors, replacing a metabolically labile sulfonamide with a gem-dimethylsulfone maintained potency. Other potential replacements include amides, although in some cases this can lead to a complete loss of potency. The sulfone group has also been shown to be a viable, albeit sometimes less potent, replacement for the sulfonamide moiety. The goal of such replacements is to create a new molecule with similar biological properties by mimicking the physicochemical or topological features of the original functional group.
For the ethylamino group , bioisosteric replacement can influence the compound's interaction with biological targets and its metabolic fate. A common strategy is the replacement of an ethylamino group with other small alkylamines or cyclic amines to explore the steric and electronic requirements of the binding pocket. For instance, the ethylamine group could be replaced with fragments like a sulfone-ethylamine. Furthermore, the introduction of a trifluoroethylamine group has been explored as a bioisostere for amides, a strategy that could potentially be adapted to modify the ethylamino portion of the molecule. This modification can enhance metabolic stability by reducing susceptibility to proteolysis.
The nitro group , while contributing to the electronic properties of the molecule, can sometimes be associated with toxicity. Therefore, its replacement with other electron-withdrawing groups is a common strategy in drug design. Bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups. These groups can mimic the electron-withdrawing nature of the nitro group while offering different steric and metabolic profiles.
| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Sulfonamide (-SO2NH2) | gem-Dimethylsulfone, Sulfone, Amide | Modulate acidity, metabolic stability, and hydrogen bonding. |
| Ethylamino (-NHCH2CH3) | Other alkylamines, Cyclic amines, Trifluoroethylamine | Explore steric/electronic requirements, improve metabolic stability. |
| Nitro (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3), Sulfone (-SO2R) | Reduce potential toxicity, alter electronic properties and metabolic profile. |
Synthetic Strategies for Chiral Analogues of this compound
The introduction of chirality into analogues of this compound can be achieved through two primary strategies: stereoselective synthesis, which aims to create a specific stereoisomer, or through the resolution of a racemic mixture.
Stereoselective Synthesis Methodologies
Stereoselective synthesis of chiral analogues of this compound can be approached by utilizing chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis.
A key strategy involves the use of enantiomerically pure amines in the sulfonamide bond-forming reaction. The asymmetric synthesis of chiral amines is a well-established field, with methods such as transition metal-catalyzed asymmetric hydrogenation of imines and enamines being prominent. Biocatalytic methods, for instance using engineered myoglobin for asymmetric N-H carbene insertion, also offer a route to chiral amines. The Ellman auxiliary, tert-butanesulfinamide, is a widely used chiral reagent for the asymmetric synthesis of a vast array of amines. By reacting an enantiomerically pure chiral amine with 2-chloro-4-nitrobenzenesulfonyl chloride, a chiral analogue of the target compound can be prepared directly.
Another approach focuses on the asymmetric synthesis of the sulfonamide moiety itself. While less common for this specific scaffold, methods for the catalytic asymmetric synthesis of axially chiral sulfonamides have been developed, for example, through atroposelective hydroamination of allenes.
Enantiomeric Resolution Techniques
When a stereoselective synthesis is not feasible or desired, racemic mixtures of chiral analogues can be separated into their constituent enantiomers
Computational and Theoretical Investigations of 2 Ethylamino 4 Nitrobenzenesulfonamide
Molecular Docking Simulations with Putative Biological Targets
Due to the absence of the necessary foundational research, generating the requested article would require speculation or the use of data from different, unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the subject matter.
Validation Methodologies for Docking Protocols
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. The accuracy of a docking protocol for a specific target is crucial and must be validated. For a compound like this compound, a typical validation process would involve several key steps.
A primary method for validating a docking program is its ability to reproduce the known binding pose of a ligand, often determined through X-ray crystallography. researchgate.net This process, known as re-docking, involves taking the crystallographic coordinates of a ligand, removing it from the protein's active site, and then using the docking software to place it back. A successful validation is generally considered if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is below a certain threshold, typically 1.5 to 2.0 Å. researchgate.net
Another critical validation method is the ability of the docking protocol to distinguish known active compounds from a set of "decoy" molecules, which are compounds with similar physical properties but different topologies and are assumed to be inactive. researchgate.net This is often assessed using enrichment studies, where a small number of known inhibitors are "seeded" into a large library of decoy molecules. A good docking protocol should rank the known inhibitors significantly higher than the decoy molecules. The performance can be quantified using metrics like the enrichment factor (EF) and the Receiver Operating Characteristic (ROC) curve. researchgate.net
Consensus scoring, which combines the results of multiple scoring functions, is another approach that can be evaluated. While it sometimes improves enrichment results, this is not always the case and needs to be specifically tested for the target of interest. researchgate.net For sulfonamide-type inhibitors, studies have evaluated various docking programs like FlexX, Surflex, Glide, GOLD, and DOCK, with different scoring functions to determine the most reliable protocol for a given biological target, such as dihydropteroate (B1496061) synthase (DHPS). researchgate.net
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic nature of a ligand-protein complex over time. These simulations can reveal crucial information about the stability of the binding, the flexibility of both the ligand and the protein, and the role of the surrounding solvent.
Stability and Flexibility of this compound-Target Complexes
Once a plausible binding mode of this compound to its target protein is predicted by molecular docking, MD simulations can be employed to assess the stability of this complex. The stability is often evaluated by monitoring the RMSD of the protein and the ligand from their initial positions over the course of the simulation. A stable complex will typically show the RMSD values reaching a plateau, indicating that the system has reached equilibrium.
Furthermore, MD simulations allow for the analysis of the flexibility of different parts of the protein and the ligand through the calculation of the root-mean-square fluctuation (RMSF) of individual residues or atoms. This can highlight which regions of the protein become more or less flexible upon ligand binding, providing insights into the mechanism of action. For instance, MD simulations have been used to confirm the stability of other small molecules in the active site of their target proteins over simulation times extending to nanoseconds.
Investigation of Solvent Effects and Water-Mediated Interactions
The surrounding solvent, typically water, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects. These simulations can reveal the presence of stable water molecules in the binding site that may mediate interactions between the ligand and the protein, forming water-bridges. The analysis of protein-water interactions can uncover networks of solvent molecules at the entrance of the active site that might be important for the catalytic process.
Computational methods like the Fully Polarizable Continuum Model (FPCM) can be used to accurately determine the effects of the solvent in quantum mechanical calculations of molecules in solution. Additionally, MD simulations in mixed solvents can be performed to identify "hot spots" for protein-ligand interactions by observing the preferential binding of different solvent probes.
Conformational Changes in Target Proteins Upon Compound Binding
Protein flexibility is a key aspect of ligand binding. The binding of a small molecule like this compound can induce conformational changes in the target protein. These changes can range from small side-chain rearrangements to large-scale domain movements. MD simulations are well-suited to study these dynamic changes.
There are two primary models describing how these conformational changes occur: "induced fit" and "conformational selection". In the induced-fit model, the ligand binds to an initial conformation of the protein, which then changes its shape to better accommodate the ligand. In the conformational selection model, the protein exists in an equilibrium of different conformations, and the ligand selectively binds to the one that it has the highest affinity for. MD simulations can help to elucidate which of these mechanisms is at play for a particular protein-ligand system by analyzing the conformational landscape of the protein both in its free and ligand-bound states.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.
Selection and Calculation of Molecular Descriptors (e.g., physiochemical, topological, electronic)
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of derivatives of this compound, a wide range of descriptors would be calculated. These can be broadly categorized as:
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., logP), molar refractivity, and polarizability.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include information about the molecular volume and surface area.
The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build the QSAR model and select the most predictive set of descriptors. For sulfonamide derivatives, QSAR models have been successfully developed to predict their antibacterial and other biological activities.
Development and Validation of Predictive QSAR Models for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. pharmdbm.com For sulfonamide derivatives, including structures similar to this compound, various QSAR studies have been conducted to predict their biological activities, such as anticancer and antimicrobial effects. nih.govresearchgate.net
The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, selecting relevant descriptors, generating a mathematical model, and validating the model's predictive power. nih.gov Multiple linear regression (MLR) and artificial neural networks (ANN) are common techniques used to build these models. researchgate.net
For a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives evaluated for their in vitro anticancer activities, QSAR models were constructed using the MLR algorithm. nih.gov These models demonstrated reliable predictive performance. nih.gov For instance, a study on 38 sulfur-containing derivatives resulted in QSAR models with high correlation coefficients (R_tr range = 0.8301–0.9636) for the training sets and good predictive power in cross-validation (R_CV range = 0.7628–0.9290). nih.gov Similarly, a QSAR study on sulfonamide derivatives as inhibitors of procollagen (B1174764) C-proteinase was performed to aid in the treatment of fibrotic conditions. researchgate.net
Validation is a critical step to ensure the reliability and predictive ability of a QSAR model. It is typically performed using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. nih.gov A statistically validated 2D-QSAR model for β-carbonic anhydrase inhibitory activity of sulfonamide derivatives was developed using MLR analysis, which can be used to design new derivatives with improved inhibitory properties. researchgate.net
Below is an example of a data table that might be generated during a QSAR study for a series of benzenesulfonamide (B165840) analogs, illustrating the types of descriptors and their correlation with biological activity.
| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) |
| Analog 1 | 7.5 | 2.1 | 350.4 | 134.6 |
| Analog 2 | 15.2 | 2.5 | 364.5 | 140.8 |
| Analog 3 | 5.1 | 1.9 | 342.3 | 130.1 |
| Analog 4 | 22.8 | 3.0 | 388.6 | 155.2 |
| Analog 5 | 10.3 | 2.3 | 358.4 | 138.7 |
This table is a hypothetical representation and does not reflect actual experimental data for this compound.
Interpretation of QSAR Models for Mechanistic Insights and Rational Design
The interpretation of QSAR models provides valuable insights into the molecular features that govern the biological activity of a compound series. nih.gov By analyzing the descriptors included in the model, researchers can understand how properties like hydrophobicity, electronics, and sterics influence activity. nih.gov This knowledge is crucial for the rational design of new, more potent compounds. nih.gov
In QSAR models for sulfonamide derivatives, several key descriptors have been identified as important predictors of anticancer activity. nih.gov These include:
Mass, polarizability, and van der Waals volume: These descriptors relate to the size and bulk of the molecule, which can influence how it fits into a biological target. nih.gov
Electronegativity and octanol-water partition coefficient (logP): These properties are related to the electronic and hydrophobic character of the molecule, which are critical for interactions with biological macromolecules and membrane passage. nih.gov
Frequency of specific bonds (e.g., C-N, F-F, N-N): The presence or absence of certain chemical bonds can be indicative of specific interactions with a target. nih.gov
For example, a mechanistic QSAR study on the degradation of sulfonamides in photocatalysis systems revealed that the highest occupied molecular orbital (Ehomo) energy, a descriptor of a molecule's electron-donating ability, was a key factor. nih.gov This suggests that the degradation process is related to the molecule's susceptibility to oxidation. nih.gov
The insights gained from QSAR models can guide the rational design of new compounds with improved properties. acs.org For instance, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, medicinal chemists can synthesize new analogs with more lipophilic substituents. nih.gov This approach has been successfully used to design novel sulfonamide inhibitors with enhanced selectivity and potency. acs.org The ultimate goal is to leverage this structure-activity knowledge to develop compounds with improved bioactivities and desirable pharmacokinetic profiles. nih.gov
Chemoinformatics and Virtual Screening Approaches Applied to this compound-like Scaffolds
Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling, Shape Similarity)
Ligand-based virtual screening (LBVS) is a powerful chemoinformatics technique used to identify new bioactive compounds based on the properties of known active ligands, especially when the 3D structure of the biological target is unknown. utrgv.eduscienceopen.com This approach relies on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities. scienceopen.com
Pharmacophore modeling is a central component of LBVS. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov For sulfonamide-containing compounds, pharmacophore models have been developed to identify selective ligands for various receptors, such as the 5-HT7 receptor. nih.gov These models typically highlight the importance of the sulfonamide group as a hydrogen bond acceptor. nih.gov A study on aryl sulfonamide derivatives as 5-HT7 receptor antagonists developed a five-point pharmacophore hypothesis that was used to screen for new potential inhibitors. researchgate.net
The general workflow for LBVS often involves:
Selecting a set of known active ligands for the target of interest.
Generating a pharmacophore model or a 3D shape query based on these ligands.
Screening a large virtual compound library against the model or query. nih.gov
Ranking the hits based on their fit to the pharmacophore or shape similarity score. schrodinger.com
Selecting the top-ranking compounds for further experimental testing. utrgv.edu
Structure-Based Virtual Screening and Fragment-Based Design Principles
When the three-dimensional structure of the biological target is available, structure-based virtual screening (SBVS) and fragment-based drug design (FBDD) become powerful tools for discovering and optimizing new inhibitors. acs.orgnih.gov
Structure-based virtual screening involves docking a library of small molecules into the binding site of a target protein to predict their binding affinity and orientation. nih.govacs.org This computational technique allows for the screening of large compound databases to identify potential hits that are complementary in shape and chemical properties to the target's active site. nih.gov For sulfonamide derivatives, SBVS has been successfully employed to identify novel inhibitors for various targets, including carbonic anhydrases and β-N-acetyl-d-hexosaminidases. acs.orgnih.govmdpi.com The process typically involves preparing the protein and ligand structures, performing the docking calculations, and then scoring and ranking the potential ligands. nih.gov
Fragment-based drug design is an alternative approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. nih.govnih.gov These fragments are then optimized and grown or linked together to create more potent lead compounds. nih.govacs.org Sulfamide and sulfonamide moieties are often used as "warheads" or zinc-binding groups in FBDD campaigns targeting metalloenzymes like carbonic anhydrases. nih.govnih.gov The initial fragment hits are typically identified through biophysical screening methods, and their binding mode is confirmed by X-ray crystallography. acs.org This structural information then guides the elaboration of the fragment to improve its affinity and selectivity. acs.org
A typical FBDD workflow includes:
Screening a library of fragments to identify initial hits. nih.gov
Determining the crystal structure of the target protein in complex with the fragment hits. acs.org
Growing or linking the fragments to increase their affinity and selectivity. acs.org
Optimizing the resulting lead compounds for desired pharmacological properties. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Computational Assessment of Membrane Permeability and Intestinal Absorption
The ability of a drug candidate to cross biological membranes, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. researchgate.net Computational, or in silico, methods for predicting membrane permeability and intestinal absorption are valuable tools in the early stages of drug discovery, allowing for the rapid assessment of a compound's potential pharmacokinetic properties and helping to prioritize candidates for further development. nih.govmdpi.com
Several computational approaches are used to estimate membrane permeability:
Lipophilicity-Based Models: These are among the simplest and fastest methods. They rely on the correlation between a compound's lipophilicity (often expressed as the octanol-water partition coefficient, logP) and its ability to permeate lipid membranes. mdpi.com While useful for initial screening, these models have limitations in their accuracy. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Models: Similar to QSAR models, QSPRs establish mathematical relationships between a compound's physicochemical properties (e.g., molecular size, polar surface area, number of hydrogen bond donors/acceptors) and its permeability. nih.gov
Molecular Dynamics (MD) Simulations: These sophisticated methods simulate the movement of a drug molecule through a model lipid bilayer over time. nih.gov By calculating the potential of mean force (PMF), or the free energy profile, for the permeation process, MD simulations can provide a detailed understanding of the energetic barriers to membrane transport. researchgate.net These simulations can be computationally intensive but offer a more comprehensive assessment of passive permeability. researchgate.netnih.gov
For sulfonamide derivatives, in silico tools can be used to predict their drug-like properties. nih.gov For example, the topological polar surface area (TPSA) is a descriptor often used to predict membrane permeability and oral absorption. nih.gov Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.
The table below presents a hypothetical in silico ADME profile for a series of benzenesulfonamide analogs, illustrating the types of parameters that are computationally assessed.
| Compound | Predicted logP | Predicted TPSA (Ų) | Predicted Human Intestinal Absorption (%) |
| Analog 1 | 2.3 | 135.2 | 92 |
| Analog 2 | 2.8 | 142.5 | 85 |
| Analog 3 | 2.1 | 131.8 | 95 |
| Analog 4 | 3.2 | 158.1 | 70 |
| Analog 5 | 2.5 | 139.4 | 88 |
This table is a hypothetical representation and does not reflect actual experimental data for this compound.
These computational methods, ranging from simple empirical rules to complex physics-based simulations, play a crucial role in modern drug discovery by enabling the early evaluation of a compound's potential to be absorbed after oral administration. mdpi.comfrontiersin.org
Prediction of Binding to Plasma Proteins and Tissue Distribution in Preclinical Models
The binding of a drug candidate to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic profile. This interaction significantly influences the compound's distribution, metabolism, and excretion (ADME), ultimately affecting its efficacy and potential for toxicity. clinicallab.com The unbound fraction of a drug is generally considered to be the pharmacologically active portion, as it is free to interact with its target receptors and to be cleared from the body. Consequently, computational and theoretical methods for predicting plasma protein binding (PPB) are invaluable in the early stages of drug discovery for prioritizing candidates with favorable ADME properties. nih.govresearchgate.net
For a novel compound such as this compound, a variety of in silico models can be employed to estimate its affinity for plasma proteins. These models are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, correlate the physicochemical properties of a series of compounds with their experimentally determined PPB values. nih.gov These models can effectively predict the PPB of new compounds based on shared structural features. Structure-based methods, on the other hand, involve molecular docking simulations to predict the binding pose and affinity of the compound within the binding sites of plasma proteins like human serum albumin (HSA). nih.gov
The prediction of tissue distribution is another crucial aspect of preclinical computational analysis. Physiologically based pharmacokinetic (PBPK) models are sophisticated computational tools used to simulate the absorption, distribution, metabolism, and excretion of a compound in a virtual animal model. nih.gov These models integrate the physicochemical properties of the compound with physiological information of the preclinical species (e.g., blood flow rates, tissue volumes) to predict its concentration-time profiles in various tissues. For this compound, a PBPK model would be parameterized with in silico predicted data, such as its lipophilicity, pKa, and plasma protein binding, to simulate its distribution into key organs and tissues.
The following table illustrates the type of predictive data that would be generated for a compound like this compound using computational tools.
Table 1: Predicted Plasma Protein Binding and Tissue Distribution Parameters for this compound
| Parameter | Predicted Value | Method |
| Human Serum Albumin Binding (%) | 85.2 | QSAR |
| Unbound Fraction (fu) | 0.148 | Calculation |
| Volume of Distribution (Vd) (L/kg) | 0.65 | PBPK Modeling |
| Brain:Plasma Partition Coefficient (Kp,brain) | 0.23 | PBPK Modeling |
| Liver:Plasma Partition Coefficient (Kp,liver) | 2.5 | PBPK Modeling |
| Kidney:Plasma Partition Coefficient (Kp,kidney) | 1.8 | PBPK Modeling |
Note: The data in this table is illustrative and represents the type of output generated by computational models for a compound of this class. It is not based on experimental data for this compound.
Modeling of Metabolic Pathways and Identification of Potential Metabolites
The metabolic fate of a drug candidate is a key factor in determining its therapeutic window and potential for drug-drug interactions. clinicallab.com Computational models play a significant role in predicting the metabolic pathways of a new chemical entity like this compound, helping to identify potential metabolites and the enzymes responsible for their formation. nih.gov This foresight allows for the early identification of potentially toxic or active metabolites.
The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) superfamily. clinicallab.com In silico models can predict which CYP isoforms are most likely to metabolize a given compound. These predictions are often based on docking the compound into the active sites of various CYP enzymes or using machine learning models trained on large datasets of known drug-enzyme interactions. nih.gov By understanding the likely metabolizing enzymes, potential drug-drug interactions can be anticipated.
Furthermore, computational tools can predict the sites on a molecule most susceptible to metabolism. This "site of metabolism" (SOM) prediction is crucial for identifying the structures of potential metabolites. nih.gov These predictions are typically based on the reactivity of different parts of the molecule, which can be calculated using quantum mechanics, or by using rule-based systems derived from known metabolic transformations. nih.gov
For this compound, several metabolic reactions could be anticipated. These include N-dealkylation of the ethylamino group, reduction of the nitro group, and potential hydroxylation of the aromatic ring. Computational models can help to rank the likelihood of these different metabolic routes.
The following table provides an example of the kind of information that would be generated from a computational assessment of the metabolic pathways for this compound.
Table 2: Predicted Metabolic Pathways and Major Metabolites of this compound
| Predicted Metabolic Reaction | Primary Metabolizing Enzyme | Predicted Major Metabolite |
| N-deethylation | CYP3A4, CYP2C9 | 2-Amino-4-nitrobenzenesulfonamide |
| Nitroreduction | Cytosolic reductases | 2-(Ethylamino)-4-aminobenzenesulfonamide |
| Aromatic hydroxylation | CYP2D6 | 2-(Ethylamino)-3-hydroxy-4-nitrobenzenesulfonamide |
| Glucuronidation of hydroxylated metabolite | UGT1A1 | 2-(Ethylamino)-3-(β-D-glucuronidyloxy)-4-nitrobenzenesulfonamide |
Note: The data in this table is illustrative and represents the type of output generated by computational models for a compound of this class. It is not based on experimental data for this compound.
By integrating these computational predictions, researchers can build a comprehensive in silico ADME profile for a novel compound, guiding further experimental studies and aiding in the selection of candidates with the highest probability of success in clinical development. researchgate.net
Biochemical and Mechanistic Studies of 2 Ethylamino 4 Nitrobenzenesulfonamide
Enzyme Inhibition Kinetics and Mechanisms of Action
Extensive searches for biochemical and mechanistic data on "2-(Ethylamino)-4-nitrobenzenesulfonamide" have yielded no specific research findings. The following sections outline the standard methodologies used to investigate such compounds, but it must be noted that data for this particular sulfonamide derivative is not present in the accessible scientific literature.
Specific Focus: Carbonic Anhydrase Isozyme Inhibition (e.g., hCA I, II, IX, XII)
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group (-SO2NH2) is crucial for their inhibitory action, as it coordinates to the zinc ion within the enzyme's active site. Research in this area typically focuses on how different substitutions on the benzene (B151609) ring affect the inhibitory potency and selectivity against various human (h) carbonic anhydrase isozymes, such as the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. However, no studies were found that specifically detail the inhibitory effects of the 2-ethylamino and 4-nitro substitutions of "this compound" on these isozymes.
Determination of Inhibition Constants (Ki) and IC50 Values
The potency of a CA inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a more potent inhibitor. These values are determined experimentally for each specific isozyme of interest. For many benzenesulfonamide (B165840) derivatives, these values can range from low nanomolar to micromolar concentrations.
Table 1: Illustrative Data Table for hCA Inhibition by a Generic Sulfonamide
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Acetazolamide is a well-characterized, clinically used CA inhibitor and its values are provided for reference. No data is available for the subject compound.
Kinetic Analysis through Enzyme Assays (e.g., stopped-flow, pH-stat methods)
The kinetic characterization of CA inhibitors is commonly performed using a stopped-flow instrument. rsc.orgcore.ac.uk This technique is suited for measuring the rapid, enzyme-catalyzed hydration of carbon dioxide. rsc.orgcore.ac.uk In this assay, a pH indicator such as phenol (B47542) red is used to monitor the decrease in pH resulting from the formation of carbonic acid. rsc.orgcore.ac.uk The rate of this reaction is measured in the absence and presence of the inhibitor to determine the kinetic parameters. rsc.orgcore.ac.uk The pH-stat method is another approach where the change in pH due to the enzymatic reaction is continuously titrated to maintain a constant pH, and the rate of titrant addition reflects the enzyme's activity.
Reversible and Irreversible Inhibition Profiling
Sulfonamide inhibitors of carbonic anhydrase typically act as reversible inhibitors. Their binding to the active site zinc ion is non-covalent. The reversibility of an inhibitor can be assessed by methods such as dialysis of the enzyme-inhibitor complex or by dilution experiments. If enzyme activity is restored upon removal of the inhibitor, the inhibition is considered reversible. No studies were found to confirm the reversible or potentially irreversible nature of inhibition by "this compound".
Investigation of Other Potential Enzyme Targets (e.g., hydrolases, proteases)
To understand the selectivity of a compound and its potential off-target effects, it is often screened against a panel of different enzymes. This is particularly important for compounds intended for therapeutic development.
Broad-Spectrum Enzyme Panel Screening
A broad-spectrum enzyme panel screening would involve testing "this compound" against a diverse set of enzymes, which could include various classes like hydrolases, proteases, kinases, and phosphatases. Such a screening would reveal if the compound has inhibitory activity against other enzymes, which could be a desirable trait for certain applications or an undesirable off-target effect. There is no information in the public domain regarding any such screening for "this compound".
Detailed Mechanistic Characterization of Identified Interactions
No published research specifically elucidates the mechanistic details of how this compound interacts with biological molecules. While studies on related sulfonamide derivatives exist, these findings cannot be directly extrapolated to the specific ethylamino and nitro substitutions present on this compound. Research into the precise nature of its bonding, such as hydrogen bonds, hydrophobic interactions, or covalent modifications with potential biological targets, remains to be conducted.
Receptor Binding and Ligand-Target Interaction Characterization
There is a significant absence of data regarding the receptor binding profile of this compound.
Assessment of Binding Affinity and Selectivity towards Specific Receptors
No studies were identified that assessed the binding affinity (e.g., Kd, IC50) or selectivity of this compound for any specific biological receptor. Therefore, no data tables on its binding profile can be generated.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements
There is no evidence of Surface Plasmon Resonance (SPR) being used to measure the real-time binding kinetics (kon, koff) and affinity (KD) of this compound with any biological target. Consequently, no data on its association or dissociation rates are available.
Cellular Target Engagement and Pathway Modulation in In Vitro Systems
Information regarding the behavior of this compound in cellular models is also not present in the current body of scientific literature.
Evaluation of Cellular Permeability and Intracellular Accumulation
No studies have been published that evaluate the cellular permeability of this compound or its potential for intracellular accumulation. This information is critical for understanding its ability to reach intracellular targets and exert a biological effect. Without such studies, it is impossible to determine its pharmacokinetic properties at the cellular level.
Modulation of Enzyme Activities within Cellular Lysates and Intact Cells
No specific studies detailing the modulation of enzyme activities by this compound in either cellular lysates or intact cells have been identified in the available literature. As a sulfonamide derivative, it could theoretically interact with enzymes that have binding pockets amenable to its structure, potentially acting as an inhibitor or modulator. For instance, some sulfonamides are known to inhibit carbonic anhydrases or other enzymes involved in metabolic pathways. However, without experimental data, any potential enzymatic targets or modulatory effects of this compound remain speculative.
Impact on Gene Expression and Protein Levels in Relevant Cell Lines (e.g., Western Blot, qRT-PCR)
There is no published research that has investigated the impact of this compound on gene expression or protein levels in any cell line. Studies using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or Western blotting would be necessary to determine if this compound alters the expression of specific genes or the abundance of their corresponding proteins. Such studies could reveal, for example, if the compound induces stress response pathways or affects the expression of proteins involved in cell signaling or metabolism.
A general approach to screen for such effects might involve treating a panel of cell lines with the compound and performing broad-spectrum transcriptomic or proteomic analyses.
Cell-Based Phenotypic Screening for Specific Biological Processes (e.g., cell proliferation, migration, differentiation in non-therapeutic contexts)
While phenotypic screening is a common approach to identify the biological effects of novel compounds, no such studies have been reported for this compound. nih.gov Phenotypic screens could assess the compound's effect on a variety of cellular processes.
Table 1: Hypothetical Phenotypic Screening Readouts for this compound
| Biological Process | Assay Type | Potential Readout | Status |
| Cell Proliferation | MTS/MTT Assay | Change in cell viability/number | Data Not Available |
| Cell Migration | Wound Healing/Transwell Assay | Alteration in the rate of cell movement | Data Not Available |
| Cell Differentiation | Marker Expression Analysis | Induction or inhibition of differentiation markers | Data Not Available |
| Apoptosis | Caspase Activity Assay | Change in apoptosis levels | Data Not Available |
This table is illustrative and does not represent actual experimental data.
Elucidation of Molecular Pathways and Downstream Cellular Effects
The molecular pathways and downstream cellular effects of this compound have not been elucidated. Identifying these would require a systematic investigation following any initial findings from phenotypic screens or enzyme activity assays.
Proteomic and Metabolomic Profiling in Response to this compound Exposure
No proteomic or metabolomic profiling studies have been conducted to analyze the cellular response to this compound exposure. Such analyses would provide a global view of the changes in protein and metabolite levels, offering clues to the compound's mechanism of action.
Identification of Specific Signaling Cascades and Biochemical Pathways Influenced by the Compound
Given the lack of foundational research, no specific signaling cascades or biochemical pathways have been identified as being influenced by this compound.
Structural Biology of this compound-Target Complexes
There are no published crystal structures or other structural biology data for this compound in complex with any biological target. Structural studies are crucial for understanding the precise molecular interactions between a compound and its target protein, which can guide further optimization and development.
X-ray Crystallography of Co-crystals to Determine Atomic-Level Binding Modes
There is currently no publicly available single-crystal X-ray diffraction data for this compound. However, the study of co-crystals of structurally similar molecules, such as other nitrobenzenesulfonamide derivatives, can offer insights into the potential intermolecular interactions this compound may form. mdpi.comnih.gov
Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio. mdpi.com The formation of co-crystals can significantly alter the physicochemical properties of a compound. Analysis of related sulfonamide structures reveals common hydrogen bonding motifs. For instance, the sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors.
In a hypothetical co-crystal of this compound, the ethylamino group (-NHCH₂CH₃) provides an additional hydrogen bond donor. The nitro group (-NO₂) is a strong hydrogen bond acceptor. These functional groups would likely dominate the intermolecular interactions, forming robust hydrogen bonding networks with a suitable co-former. Aromatic stacking interactions between the benzene rings are also expected to contribute to the stability of the crystal lattice. nih.gov
A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers highlighted that despite similar molecular structures, their packing in the crystalline state can differ significantly due to variations in intermolecular interactions. mdpi.com This underscores the importance of empirical crystallographic studies for a definitive understanding of the solid-state structure of this compound.
Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Assemblies
Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. This method is typically applied to proteins, viruses, and other biological assemblies with high molecular weights.
Given that this compound is a small molecule, Cryo-EM would not be a suitable technique for studying the compound itself. However, if this compound were to bind to a large protein or protein complex, Cryo-EM could be employed to visualize the entire assembly and potentially locate the binding site of the small molecule within the larger structure. The resolution of Cryo-EM has advanced to a level where it can be a valuable tool in drug discovery for understanding how small molecule inhibitors or modulators interact with their biological targets.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Sites
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for studying the structure, dynamics, and interactions of molecules in solution, mimicking a more physiologically relevant environment than the solid state. While specific NMR data for this compound is not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on its chemical structure.
Predicted ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating ethylamino and sulfonamide groups. The ethyl group would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The N-H protons of the ethylamino and sulfonamide groups would appear as broader signals, and their chemical shifts could be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical downfield region (110-160 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the ethyl group would appear in the upfield region.
NMR can also be used to study the interaction of this compound with biological macromolecules. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope of the small molecule and map the interaction site on the protein, respectively. These methods are instrumental in fragment-based drug discovery and for validating the binding mode of a ligand to its target.
Analysis of Key Interacting Residues, Hydrogen Bonding Networks, and Hydrophobic Interactions
In the absence of experimental data on the interaction of this compound with a specific biological target, we can hypothesize the types of interactions it might form based on its functional groups. The binding of a ligand to a protein is governed by a combination of hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.
Hydrogen Bonding Networks: The sulfonamide group is a key pharmacophore in many drugs and is known to form strong hydrogen bonds. The N-H of the sulfonamide can act as a hydrogen bond donor to backbone carbonyls or acidic side chains (e.g., Aspartate, Glutamate) of a protein. The sulfonyl oxygens are excellent hydrogen bond acceptors and can interact with backbone N-H groups or basic side chains (e.g., Lysine, Arginine). The ethylamino group provides an additional hydrogen bond donor, while the nitro group's oxygens can act as strong hydrogen bond acceptors.
Hydrophobic Interactions: The ethyl group and the benzene ring constitute the hydrophobic regions of the molecule. These can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine. Aromatic-aromatic interactions, such as π-π stacking or T-shaped interactions, between the benzene ring of the compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein can also significantly contribute to binding affinity. nih.gov
A crystallographic study of N-nitrosulfonamides binding to human carbonic anhydrases revealed that the sulfonamide nitrogen coordinates to the catalytic zinc ion, and the rest of the molecule forms various interactions with the amino acid residues in the active site. This highlights the importance of the sulfonamide group in anchoring the ligand to the target, while the peripheral substituents dictate selectivity and additional binding interactions.
Structure Activity Relationship Sar Studies for 2 Ethylamino 4 Nitrobenzenesulfonamide Derivatives
Fundamental Principles and Design Strategies for SAR Investigations
SAR investigations are built upon the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. The primary goal is to identify the key structural motifs, known as pharmacophores, that are responsible for the desired biological effect.
A core strategy in SAR studies involves the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. This process typically involves altering, substituting, or removing specific functional groups. For 2-(Ethylamino)-4-nitrobenzenesulfonamide, this could involve:
Modification of the Ethylamino Group: Altering the length of the alkyl chain (e.g., methyl, propyl), introducing branching, or replacing it with other functional groups to probe the size and nature of the binding pocket.
Substitution on the Benzene (B151609) Ring: Introducing additional substituents at available positions on the benzenesulfonamide (B165840) ring to evaluate the impact of electronic and steric effects on activity.
Alteration of the Nitro Group: Shifting the nitro group to other positions (e.g., ortho or meta) or replacing it with other electron-withdrawing or electron-donating groups to understand its role in binding and activity. researchgate.net
Modification of the Sulfonamide Moiety: While often essential for the primary biological interaction (e.g., binding to the zinc ion in metalloenzymes like carbonic anhydrases), modifications to the sulfonamide linker can be explored. mdpi.com
Pharmacophore mapping aims to identify the essential spatial arrangement of functional groups required for a molecule to interact with its biological target. For sulfonamide-based compounds, the pharmacophore often includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov
For this compound derivatives, a hypothetical pharmacophore model would likely include:
An aromatic ring feature from the benzenesulfonamide core.
A hydrogen bond acceptor (the nitro group). nih.gov
A hydrogen bond donor/acceptor (the sulfonamide group).
A hydrophobic region (the ethyl group).
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to create predictive models based on these features. nih.gov By correlating physicochemical properties (like lipophilicity, electronic parameters, and steric descriptors) with biological activity, QSAR models can guide the design of new, more potent compounds. nih.govnih.gov
Impact of Substitutions on the Benzenesulfonamide Ring System
The benzenesulfonamide ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a critical role in determining the compound's biological profile.
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzene ring and participate in key binding interactions, such as hydrogen bonding. nih.gov
Positional Isomers: The position of the nitro group (ortho, meta, or para relative to the sulfonamide) can drastically alter the molecule's geometry and electronic distribution, leading to different binding affinities. mdpi.com Studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides showed that changing the nitro group from the 4-position to the 2- or 3-position resulted in significant differences in the orientation of the phenyl rings. mdpi.com This highlights the structural importance of the substituent's location.
Bioisosteric Replacement: The nitro group can sometimes be considered a liability in drug design due to potential metabolic issues. morressier.com Therefore, replacing it with a bioisostere—a group with similar steric and electronic properties—is a common strategy. cambridgemedchemconsulting.comnih.gov For example, a trifluoromethyl (CF3) group has been successfully used as a bioisostere for an aliphatic nitro group, leading to compounds with improved metabolic stability and, in some cases, higher potency. morressier.comnih.gov Other potential bioisosteres for a nitro group could include cyano (CN) or sulfone (SO2R) groups.
The following table illustrates hypothetical activity changes based on the principle of bioisosteric replacement of the 4-nitro group.
| Substituent at 4-Position | Potential Effect on Activity | Rationale |
| -NO₂ (Nitro) | Baseline Activity | Strong electron-withdrawing group, potential H-bond acceptor. nih.gov |
| -CF₃ (Trifluoromethyl) | Potentially Increased | Mimics electronic properties of NO₂, may improve metabolic stability. nih.gov |
| -CN (Cyano) | Variable | Electron-withdrawing, can alter binding interactions. |
| -SO₂CH₃ (Methylsulfonyl) | Variable | Strong electron-withdrawing group, sterically larger than NO₂. |
| -Cl (Chloro) | Potentially Decreased | Halogen, different electronic and steric profile. |
This table is illustrative and based on general principles of bioisosterism.
Introducing other substituents onto the benzene ring can fine-tune the activity and selectivity of the compound. The nature (electron-donating or electron-withdrawing) and position of these additional groups are crucial. For instance, in studies of benzenesulfonamides as carbonic anhydrase inhibitors, additional substitutions have been shown to significantly impact potency and isoform selectivity. nih.gov
The table below, derived from SAR data on a series of benzenesulfonamide-based carbonic anhydrase inhibitors, demonstrates the effect of various substituents. nih.gov Although the core structure differs, the principles are applicable.
| Compound Derivative (Substituent) | Inhibition Constant (Kᵢ) in nM | Interpretation |
| 4-Fluoro | 24.6 | High Potency |
| 4-Bromo | Potent (exact value not specified) | High Potency |
| 2-Hydroxy | 138.4 | Medium Potency |
| 4-Chloro | 126.9 | Medium Potency |
Data adapted from a study on benzylaminoethylureido-tailed benzenesulfonamides. nih.gov
This data shows that small changes, such as altering a halogen from fluorine to chlorine, can have a measurable impact on inhibitory potency. Such findings are critical for optimizing the lead structure of this compound.
Role of the 2-Ethylamino Moiety in Molecular Interactions
Steric Influence: The ethyl group provides bulk and hydrophobicity. Its size and conformation can influence how the molecule fits into a binding pocket. Varying the alkyl chain length (e.g., from methyl to propyl) or introducing branching can probe the dimensions of the hydrophobic pocket. nih.gov For example, synthesizing derivatives with different N-alkyl groups (ethyl, propyl) has been used to modulate biological properties in other sulfonamide series. nih.gov
Hydrogen Bonding: The secondary amine (-NH-) in the ethylamino group is a crucial hydrogen bond donor. This interaction is often critical for anchoring the molecule to its target protein.
Intramolecular Interactions: The proximity of the ethylamino and nitro groups could potentially lead to intramolecular hydrogen bonding, which would rigidify the molecule's structure and influence its interaction with external targets.
The strategic placement of the ethylamino group is therefore not just an arbitrary feature but a key determinant of the molecule's three-dimensional shape and its capacity for specific, high-affinity interactions with a biological receptor.
Consequences of Variations in Alkyl Chain Length and Branching
The ethyl group attached to the amino function is a key determinant of the molecule's interaction with its biological target. Altering the length and branching of this alkyl chain can have profound effects on activity due to changes in lipophilicity, steric hindrance, and the potential for new binding interactions.
In a theoretical study on alkylimino-substituted sulfonamides, it was observed that hydrophobicity, a critical parameter for drug action, increases with the number of carbon atoms in the alkylamine chain. nih.gov This trend follows Lipinski's rule of five, a guideline for predicting the druglikeness of a molecule. nih.gov For instance, extending the ethyl chain to a propyl or butyl group would be expected to increase the compound's lipophilicity, which could enhance its ability to cross cell membranes. However, this increase in chain length could also introduce steric clashes with the target protein, potentially reducing binding affinity.
Branching of the alkyl chain, such as replacing the ethyl group with an isopropyl or tert-butyl group, would introduce greater steric bulk. This can be beneficial if it leads to a more favorable orientation in the binding pocket, but it is often detrimental to activity if it disrupts critical interactions.
Table 1: Hypothetical SAR Data for Alkyl Chain Variations
| Compound | Alkyl Group | Lipophilicity (LogP) | Relative Activity (%) |
| 1 | Methyl | 1.2 | 80 |
| 2 | Ethyl | 1.7 | 100 |
| 3 | n-Propyl | 2.2 | 90 |
| 4 | Isopropyl | 2.1 | 70 |
| 5 | n-Butyl | 2.7 | 60 |
This table presents hypothetical data to illustrate the expected trends based on general medicinal chemistry principles.
Cyclization and Incorporation of Heterocyclic Structures
Cyclization of the ethylamino side chain to form a heterocyclic ring system, such as an aziridine, azetidine, or pyrrolidine, can significantly impact the compound's conformational flexibility and introduce new potential binding interactions. The incorporation of a cyclic structure can lock the substituent in a more rigid conformation, which can be advantageous if this conformation is the bioactive one.
For example, the cyclization of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides has been shown to yield novel naphtho[1,2-b]furans. ekb.eg Similarly, the reaction of isoindoline (B1297411) with other reagents can lead to the formation of more complex heterocyclic systems. icm.edu.pl These examples, while not directly involving this compound, highlight the synthetic feasibility and potential for discovering novel activities through cyclization strategies in sulfonamide derivatives.
The introduction of heteroatoms within the ring, such as oxygen or sulfur, can also provide additional points for hydrogen bonding or other polar interactions, further modulating the compound's activity.
Stereochemical Effects of Chiral Centers within the Amine Moiety
The introduction of a chiral center in the amine moiety, for instance, by replacing the ethyl group with a sec-butyl group, would result in a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The differential activity of enantiomers underscores the importance of stereochemistry in drug design. The synthesis and evaluation of individual enantiomers are crucial to identify the eutomer (the more active enantiomer) and to understand the three-dimensional requirements of the binding site.
Modifications to the Sulfonamide Functional Group
The sulfonamide group (-SO2NH2) is a critical pharmacophore in a vast array of therapeutic agents. icm.edu.plnih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, allows it to engage in key interactions with biological targets. Modifications to this group can therefore dramatically alter a compound's activity.
Bioisosteric Replacements of the Sulfonamide Group
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. A number of bioisosteres for the sulfonamide group have been explored. nih.gov
For instance, the N-acylsulfonamide group is a feature in several marketed drugs. nih.gov Other potential replacements include sulfoximines and sulfilimines, which have gained attention as bioisosteres for sulfones and sulfonamides. acs.org A gem-dimethylsulphone has also been successfully used as a bioisosteric replacement for a metabolically labile sulfonamide. cambridgemedchemconsulting.com The choice of a suitable bioisostere depends on the specific interactions the sulfonamide group makes with its target and the desired physicochemical properties of the final molecule.
Table 2: Common Bioisosteric Replacements for the Sulfonamide Group
| Functional Group | Key Features |
| Sulfonamide (-SO2NHR) | Hydrogen bond donor/acceptor, acidic proton |
| N-Acylsulfonamide (-SO2NHCOR) | Increased acidity, additional H-bond acceptor |
| Sulfoximine (-S(O)(NH)R) | Tetrahedral geometry, H-bond donor/acceptor |
| Reverse Sulfonamide (-NHSO2R) | Altered vector for H-bonding |
N-Substitution Patterns and Their Influence on Activity
In many cases, substitution with a heterocyclic ring has proven to be beneficial for activity. Many antimicrobial sulfonamides, for example, feature a heterocyclic primary amine coupled to an aromatic sulfonyl chloride. ekb.eg The specific heterocycle can be varied to fine-tune the electronic and steric properties of the molecule.
The general synthetic route for creating N-substituted sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. sci-hub.se This allows for the introduction of a wide variety of substituents at the sulfonamide nitrogen.
Integration of Experimental SAR Data with Computational Modeling
The integration of experimental SAR data with computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful approach for rational drug design. wur.nl QSAR models attempt to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov
By analyzing the experimental data from the structural modifications discussed above, a QSAR model can be developed for this compound derivatives. This model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds. nih.gov
Computational methods like docking and molecular dynamics can provide further insights into the binding mode of these compounds with their target, helping to explain the observed SAR trends at a molecular level. nih.gov This synergy between experimental and computational approaches accelerates the optimization process and enhances the probability of discovering more potent and selective drug candidates.
Development of Quantitative SAR (QSAR) Models from Experimental Data
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model for derivatives of this compound would be a critical step in understanding the physicochemical properties that govern their activity and in predicting the potency of novel, unsynthesized analogues.
The initial phase in developing a QSAR model involves the synthesis of a diverse set of derivatives of this compound and the experimental determination of their biological activity (e.g., IC₅₀ values against a specific biological target). Subsequently, a range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
For sulfonamide derivatives, key descriptors often include:
Electronic descriptors: Hammett constants (σ), dipole moment, and atomic charges, which can describe the influence of substituents on the electron density distribution, particularly at the sulfonamide and nitro groups. The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic properties of the aromatic ring.
Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (log P) is a crucial descriptor, as it models the compound's ability to cross biological membranes.
Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the size and shape of substituents, which may affect the binding of the molecule to its target.
Topological descriptors: Connectivity indices and shape indices provide numerical characterizations of molecular size, shape, and branching.
Once the biological activities and molecular descriptors are tabulated, statistical methods such as Multiple Linear Regression (MLR) are employed to generate a QSAR equation. An illustrative, hypothetical QSAR model for a series of this compound derivatives might take the following form:
log(1/IC₅₀) = β₀ + β₁(log P) + β₂(σ) + β₃(MR) + ...
Where β coefficients represent the contribution of each descriptor to the biological activity. The predictive power of the generated model would be rigorously validated using both internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a test set of compounds not included in the model generation). Successful QSAR models can then be used to screen virtual libraries of related compounds, prioritizing the synthesis of those predicted to have the highest activity. nih.govnih.gov
Hypothetical Data for QSAR Model Development
| Compound ID | R-group Modification (at ethylamino N) | log P | Hammett (σ) of R | Molar Refractivity (MR) of R | Experimental IC₅₀ (µM) |
| 1 | -H | 2.1 | 0.00 | 1.03 | 15.2 |
| 2 | -CH₃ | 2.6 | -0.04 | 5.65 | 10.8 |
| 3 | -CH₂CH₃ | 3.1 | -0.05 | 10.30 | 8.5 |
| 4 | -CH₂F | 2.3 | +0.13 | 5.86 | 12.1 |
| 5 | -CH₂CF₃ | 3.5 | +0.44 | 10.46 | 5.1 |
| 6 | -cyclopropyl | 3.4 | -0.02 | 13.53 | 7.9 |
Correlation of Structural Modifications with Predicted and Experimental Binding Modes
SAR studies fundamentally involve the systematic modification of a lead compound's structure to map out the regions of the molecule that are critical for its biological activity. For this compound, key areas for modification would include the ethylamino group, the nitro group, and the aromatic ring.
Modifications of the Ethylamino Group: The ethyl group at the 2-position can be altered to explore the impact of size, lipophilicity, and hydrogen bonding potential. Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl) or cyclic moieties (e.g., cyclopropyl, cyclohexyl) would probe the steric tolerance of the binding pocket. The introduction of polar functional groups into the alkyl chain could also investigate potential new hydrogen bond interactions. The secondary amine itself is a potential hydrogen bond donor, and its role in binding would be a key area of investigation.
Modifications of the Nitro Group: The potent electron-withdrawing nature and hydrogen bonding capacity of the nitro group at the 4-position suggest it is likely a critical determinant of activity. Its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would clarify the electronic requirements for activity. Furthermore, shifting the position of the nitro group on the aromatic ring would provide insights into the spatial arrangement of key interactions.
Substitution on the Aromatic Ring: Introducing additional substituents onto the benzene ring could further probe the binding site. Small halogen atoms (F, Cl) or methyl groups could explore steric and electronic effects at different positions.
The binding modes of these synthesized derivatives would be investigated using experimental techniques such as X-ray crystallography of the compound bound to its target protein, or through computational molecular docking studies. These studies would aim to rationalize the observed SAR at an atomic level. For instance, if a derivative with a larger alkyl group on the amino nitrogen shows decreased activity, docking studies might reveal a steric clash with an amino acid residue in the binding pocket. Conversely, if a modification leads to increased potency, it may be due to a new favorable interaction, such as a hydrogen bond or a hydrophobic interaction.
Illustrative SAR Table for this compound Derivatives
| Position of Modification | Original Group | Modified Group | Predicted Effect on Activity | Rationale |
| N-amino | Ethyl | Propyl | Potentially increased | Enhanced hydrophobic interaction |
| N-amino | Ethyl | Acetyl | Likely decreased | Loss of H-bond donor, increased steric bulk |
| 4-position | Nitro (-NO₂) | Cyano (-CN) | Potentially maintained or altered | Similar electron-withdrawing properties, different geometry |
| 4-position | Nitro (-NO₂) | Amino (-NH₂) | Likely decreased significantly | Change from electron-withdrawing to donating group |
| 5-position | -H | Fluoro (-F) | Potentially increased | May form a new H-bond or favorable polar interaction |
Pharmacophore Model Refinement based on SAR Findings
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable centers. An initial pharmacophore model for this compound could be hypothesized based on its structure.
This initial model would then be refined using the SAR data generated from the synthesized derivatives. For example:
If SAR studies show that the sulfonamide NH is essential for activity, the corresponding hydrogen bond donor feature in the pharmacophore model would be considered a critical and mandatory feature.
If replacing the nitro group with a non-hydrogen-bonding group abolishes activity, a hydrogen bond acceptor feature corresponding to the nitro oxygen atoms would be confirmed as essential.
The SAR data from modifying the ethylamino group would help to define the size and shape of a hydrophobic pocket in the model.
The refined pharmacophore model serves as a powerful 3D query for virtual screening of large compound databases to identify novel scaffolds that possess the required pharmacophoric features but may have a completely different chemical backbone. nih.govdergipark.org.tr This approach can accelerate the discovery of new lead compounds. The SAR findings provide the empirical data needed to transform a hypothetical pharmacophore into a validated model with high predictive power. researchgate.net
Hypothetical Pharmacophore Model for a this compound-like Inhibitor
| Feature | Description | Inferred from |
| HBA 1 | Hydrogen Bond Acceptor | Oxygen atom of the sulfonamide group |
| HBA 2 | Hydrogen Bond Acceptor | Oxygen atom of the nitro group |
| HBD 1 | Hydrogen Bond Donor | NH of the sulfonamide group |
| HBD 2 | Hydrogen Bond Donor | NH of the ethylamino group |
| AR 1 | Aromatic Ring | The central benzene ring |
| HYP 1 | Hydrophobic Region | The ethyl group of the ethylamino moiety |
Analytical and Bioanalytical Methodologies for 2 Ethylamino 4 Nitrobenzenesulfonamide
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental in the analysis of 2-(Ethylamino)-4-nitrobenzenesulfonamide, enabling its separation from impurities and its quantification. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaromatic compounds. For compounds like this compound, reversed-phase HPLC is commonly employed.
Method parameters for the analysis of related nitroaromatic compounds often involve a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. To improve peak shape and resolution, the mobile phase can be acidified. Detection is frequently carried out using a UV-Vis detector, with the wavelength set to maximize the absorbance of the nitroaromatic chromophore, often around 254 nm. A Photodiode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths, which is invaluable for peak purity assessment and can help in identifying co-eluting impurities. For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be an alternative.
A simple HPLC method for the trace analysis of 17 different nitroaromatic compounds, including nitrophenols, nitroanilines, and nitrotoluenes, has been developed using a LiChrosorb RP-18 column with a methanol-water mobile phase. usda.gov The determination limits at a detection wavelength of 254 nm were in the range of 0.5-10 ppb with recoveries exceeding 85%. researchgate.net
Table 1: Illustrative HPLC Conditions for Analysis of Related Nitroaromatic Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | LiChrosorb RP-18 (10 µm) | usda.gov |
| Mobile Phase | Methanol-water mixture | usda.gov |
| Detection | UV at 254 nm | researchgate.net |
| Application | Trace analysis of nitroaromatic compounds in soil samples | usda.govresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives or Specific Applications
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, GC analysis can be performed after derivatization to increase its volatility and thermal stability.
For related nitroaromatic compounds like nitrobenzene (B124822) and 2,4-dinitrophenol, GC has been used to monitor their biodegradation. nih.gov The analysis of nitrophenols by GC can be challenging due to interactions with active sites in the column or injection port, but derivatization can mitigate these issues. researchgate.net For instance, derivatization can produce compounds that are more amenable to GC analysis and can be detected with high sensitivity using an electron-capture detector (ECD). researchgate.net
A sensitive and selective method for the determination of nitromethane (B149229) in mainstream tobacco smoke utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov This approach allows for the detection of nanogram levels of the analyte. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative analysis and monitoring of chemical reactions, such as the synthesis of this compound. It can also be used for the preliminary assessment of purity.
For the analysis of sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase. usda.govtandfonline.com A variety of mobile phase systems can be employed, with a common example being a mixture of chloroform (B151607) and n-butanol. tandfonline.com Visualization of the separated spots can be achieved under UV light, often at 366 nm, especially after spraying the plate with a reagent like fluorescamine (B152294), which reacts with the primary amino group of many sulfonamides to produce fluorescent derivatives. tandfonline.com This method has been successfully applied to screen for five different sulfonamides in animal tissues with detection limits at the 0.05 mg/kg level. tandfonline.com
Table 2: Typical TLC System for Sulfonamide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica gel plate | usda.govtandfonline.com |
| Mobile Phase | Chloroform / n-butanol | tandfonline.com |
| Visualization | UV light (366 nm) after spraying with fluorescamine | tandfonline.com |
| Application | Screening of sulfonamides in animal tissues | tandfonline.com |
Mass Spectrometry (MS) for Identification and Quantification in Complex Biological Matrices
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds like this compound, particularly in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for High Sensitivity and Selectivity
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the method of choice for quantifying trace levels of compounds in complex matrices.
The development of an LC-MS/MS method for a compound like this compound would involve optimizing the chromatographic conditions to achieve good separation and a stable spray in the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions that are formed upon fragmentation. This provides a high degree of selectivity and sensitivity.
For the analysis of related polar nitroaromatic compounds in water samples, a method based on reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry has been developed. nih.gov This method allowed for the identification and quantification of 12 different explosive-related compounds with high selectivity and sensitivity using the MRM mode. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is extremely valuable for confirming the identity of a synthesized compound like this compound and for identifying unknown metabolites or degradation products.
When coupled with liquid chromatography, LC-HRMS can provide both retention time and accurate mass data, which together offer a high level of confidence in compound identification. The accurate mass measurement allows for the calculation of a molecular formula, which can then be used to confirm the structure of the target analyte.
Spectroscopic Quantification Methods
UV-Vis spectrophotometry is a widely used, simple, and robust method for the quantification of analytes in solution. longdom.org The principle lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a sample and its concentration at a specific wavelength. longdom.orgupi.edu The presence of chromophores, or light-absorbing functional groups, within a molecule dictates its UV-Vis spectrum.
This compound possesses two key chromophores: the nitroaromatic system and the benzenesulfonamide (B165840) group. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. researchgate.netnih.goviu.edu The presence of the nitro group (NO2) on the benzene (B151609) ring, particularly in conjugation with the ethylamino group, is expected to result in a distinct absorption maximum. For instance, 4-nitrophenol (B140041) shows an absorption peak around 320 nm in alkaline medium. researchgate.net The exact wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally by scanning a solution of the compound over a range of wavelengths. Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of standards of known concentrations. This curve can then be used to determine the concentration of the compound in unknown samples. longdom.org
Table 1: Example Calibration Data for UV-Vis Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.102 |
| 2.5 | 0.255 |
| 5.0 | 0.510 |
| 10.0 | 1.020 |
| 20.0 | 2.040 |
This table presents hypothetical data to illustrate a typical linear relationship.
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While some compounds possess intrinsic fluorescence, many, including sulfonamides, are not naturally fluorescent or exhibit very weak fluorescence. researchgate.net To enhance detection and quantification, derivatization with a fluorescent tag is a common strategy. researchgate.netmdpi.com
For sulfonamides, reagents like fluorescamine are frequently used for pre-column derivatization in conjunction with high-performance liquid chromatography (HPLC). researchgate.netmdpi.comnih.gov This process introduces a highly fluorescent moiety to the sulfonamide molecule, allowing for sensitive detection. The derivatized compound can then be excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. The intensity of the emitted light is proportional to the concentration of the analyte. Studies on various sulfonamides have shown that this approach can achieve low limits of detection, often in the sub-µg/L range. researchgate.net The selection of the derivatizing agent and the optimization of the reaction conditions are critical for achieving high sensitivity and selectivity. mdpi.com
Table 2: Example Excitation and Emission Wavelengths for a Derivatized Sulfonamide
| Derivatizing Agent | Excitation λ (nm) | Emission λ (nm) |
|---|---|---|
| Fluorescamine | ~406 | ~496 |
These wavelengths are typical for fluorescamine derivatives of sulfonamides and may vary slightly depending on the specific compound and solvent environment. researchgate.net
Method Validation for Bioanalytical Applications in Preclinical Samples
Bioanalytical method validation is a crucial process to ensure that a quantitative analytical method is reliable and reproducible for its intended use in analyzing biological samples. globalresearchonline.netjgtps.comresearchgate.net This is particularly important in preclinical studies where the data forms the basis for understanding the pharmacokinetic and pharmacodynamic properties of a new chemical entity. The validation process involves evaluating several key parameters as outlined by regulatory guidelines. japsonline.comnih.gov
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com A calibration curve is generated using a series of standards, and the linearity is typically evaluated by the coefficient of determination (r²), which should ideally be close to 1. gavinpublishers.com A minimum of five concentration levels is generally recommended. wjarr.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. gavinpublishers.comnih.gov Accuracy is often expressed as the percent recovery, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gavinpublishers.com Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For accuracy, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than 20%. japsonline.com The RSD for precision should also typically not exceed 15% (20% at the LLOQ). japsonline.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. mdpi.comnih.gov
Table 3: Example Method Validation Parameters for a Bioanalytical Assay
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 95.2 - 103.5% |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.5 - 8.9% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.5 ng/mL |
This table provides typical acceptance criteria and hypothetical results for a validated bioanalytical method.
Matrix Effect: Biological matrices such as plasma and cell culture media are complex and can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement. nih.goveijppr.comipfdd.de This matrix effect can significantly impact the accuracy of the results. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Recovery: This parameter assesses the efficiency of the sample extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a post-extraction spiked sample at the same concentration. youtube.com Consistent and reproducible recovery is more important than achieving 100% recovery.
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. researchgate.net The analyte concentration in the stability samples is compared to that of freshly prepared samples.
Table 4: Example Stability Assessment in Animal Plasma
| Stability Test | Storage Condition | Duration | Mean % Change from Nominal |
|---|---|---|---|
| Freeze-Thaw | 3 cycles at -20°C | 72 hours | -4.2% |
| Short-Term | Room Temperature | 8 hours | -2.8% |
| Long-Term | -80°C | 30 days | -6.5% |
This table presents hypothetical data for stability testing, with changes typically expected to be within ±15%.
Sample Preparation Strategies from Complex Biological Matrices
The primary objectives of sample preparation are to isolate the analyte of interest from the interfering matrix components, to concentrate the analyte to a level suitable for detection, and to present the analyte in a solvent compatible with the analytical instrument, such as a liquid chromatograph-mass spectrometer (LC-MS). mlo-online.comrsc.org The choice of a sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix (e.g., blood, plasma, urine), the required sensitivity of the assay, and the desired sample throughput. mlo-online.com For compounds like this compound, which possesses both polar (sulfonamide, nitro) and non-polar (ethylamino, benzene ring) functionalities, a range of techniques can be employed.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for the removal of proteins from biological samples such as plasma and serum. mlo-online.com This technique involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate the proteins. mlo-online.comnih.gov Acetonitrile is a commonly used organic solvent for this purpose. nih.govmdpi.com The precipitated proteins are then separated by centrifugation, and the resulting supernatant, containing the analyte, can be further processed or directly injected into the analytical system.
While simple and fast, protein precipitation is a relatively non-selective sample clean-up method. mlo-online.com Although it effectively removes a large portion of proteins, other endogenous components like phospholipids (B1166683) may remain in the supernatant, potentially causing matrix effects in LC-MS analysis. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a separation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.com The choice of the organic solvent is crucial and depends on the polarity of the analyte. For sulfonamides, which are weak acids, the pH of the aqueous phase can be adjusted to optimize their extraction into the organic phase. By acidifying the sample, the sulfonamide is in its neutral form, making it more soluble in an organic solvent. Conversely, by making the sample basic, the sulfonamide becomes ionized and preferentially stays in the aqueous phase. This allows for selective extraction and back-extraction for further purification.
Commonly used organic solvents for the extraction of sulfonamides from biological fluids include ethyl acetate, diethyl ether, and chloroform. spiedigitallibrary.orgresearchgate.net LLE generally provides a cleaner extract than protein precipitation, as it can remove a wider range of interferences. mlo-online.com However, it can be more labor-intensive and may involve larger volumes of organic solvents. A variation of this technique is salting-out liquid-liquid extraction, which utilizes a water-miscible organic solvent and a high concentration of salt to induce phase separation, offering a miniaturized and efficient extraction method. nih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide excellent sample clean-up and analyte enrichment. mdpi.com SPE involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent, while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
A variety of sorbent materials are available for SPE, including reversed-phase (e.g., C18), normal-phase, and ion-exchange sorbents. For the extraction of sulfonamides from biological matrices, reversed-phase and ion-exchange SPE are commonly employed. mdpi.comresearchgate.net The selection of the appropriate sorbent and the optimization of the wash and elution steps are critical for achieving high recovery and purity. Matrix solid-phase dispersion (MSPD) is a related technique where the solid sample is blended with a sorbent, which is then packed into a column for extraction, offering a streamlined approach for solid or semi-solid samples. nih.govoup.comoup.com
Below is an interactive table summarizing the key features of these sample preparation techniques for sulfonamide analysis.
| Technique | Principle | Common Reagents/Materials for Sulfonamides | Advantages | Disadvantages | Applicable Matrices |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins. | Acetonitrile, Methanol, Trichloroacetic acid. nih.govmdpi.com | Simple, fast, high throughput. | Non-selective, potential for matrix effects from phospholipids. mlo-online.com | Plasma, Serum. mlo-online.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Ethyl acetate, Diethyl ether, Chloroform; pH adjustment of the aqueous phase. spiedigitallibrary.orgresearchgate.net | Good clean-up, removes a wide range of interferences. mlo-online.com | Labor-intensive, use of large solvent volumes, potential for emulsion formation. | Urine, Plasma, Blood. spiedigitallibrary.orgnih.gov |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | Reversed-phase (C18), ion-exchange sorbents; various wash and elution solvents. mdpi.comresearchgate.net | High selectivity, high enrichment factor, automation potential. mdpi.com | Method development can be complex, cost of cartridges. | Urine, Plasma, Blood, Water. researchgate.netnih.gov |
To achieve the highest quality data, the chosen sample preparation method must be carefully optimized. The goal of optimization is to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances, thereby enhancing the sensitivity, accuracy, and precision of the analytical method.
Key parameters to consider during optimization include:
For Protein Precipitation: The choice and volume of the precipitating agent are critical. Different organic solvents or acids can have varying efficiencies in protein removal and may affect the stability of the analyte. nih.gov The ratio of the precipitating agent to the sample volume should be optimized to ensure complete protein removal without excessive dilution of the analyte.
For Liquid-Liquid Extraction: The selection of the organic solvent is paramount and should be based on the polarity and solubility of the analyte. The pH of the aqueous phase is a powerful tool for optimizing the extraction of ionizable compounds like sulfonamides. spiedigitallibrary.org By adjusting the pH, the charge state of the analyte can be controlled, thereby influencing its partitioning behavior. The ionic strength of the aqueous phase can also be adjusted to improve extraction efficiency, a principle utilized in salting-out LLE. nih.gov The number of extraction steps and the solvent-to-sample volume ratio should also be optimized.
For Solid-Phase Extraction: The choice of the sorbent material is the most critical parameter. nih.gov The wash steps need to be carefully optimized to remove matrix interferences without eluting the analyte of interest. The composition and volume of the elution solvent must be strong enough to ensure complete recovery of the analyte in a small volume. The pH of the sample and the wash/elution solvents can also play a significant role in the retention and elution of the analyte, especially when using ion-exchange sorbents.
The following table presents hypothetical data illustrating the optimization of a liquid-liquid extraction method for a sulfonamide from plasma, demonstrating the impact of solvent choice and pH on recovery.
| Extraction Solvent | Sample pH | Analyte Recovery (%) | Matrix Effect (%) |
| Ethyl Acetate | 3.0 | 85.2 | -12.5 |
| Ethyl Acetate | 5.0 | 72.1 | -15.8 |
| Ethyl Acetate | 7.0 | 55.6 | -20.1 |
| Dichloromethane | 3.0 | 92.5 | -8.2 |
| Dichloromethane | 5.0 | 81.3 | -10.5 |
| Dichloromethane | 7.0 | 68.9 | -14.3 |
| Methyl-tert-butyl ether | 3.0 | 88.9 | -11.0 |
| Methyl-tert-butyl ether | 5.0 | 75.4 | -13.7 |
| Methyl-tert-butyl ether | 7.0 | 60.1 | -18.9 |
This table contains hypothetical data for illustrative purposes.
By systematically evaluating these parameters, a robust and reliable sample preparation method can be developed for the accurate determination of this compound in complex biological matrices, ensuring high-quality data for pharmacokinetic and other bioanalytical studies.
Advanced Research Directions and Future Perspectives on 2 Ethylamino 4 Nitrobenzenesulfonamide
Exploration of Novel Biological Targets Beyond Current Research Findings
A primary future goal is to identify and validate the molecular targets of 2-(Ethylamino)-4-nitrobenzenesulfonamide. The absence of known targets necessitates broad, unbiased screening approaches to reveal its mechanism of action and potential therapeutic applications.
Phenotypic screening, which assesses a compound's effect on cellular or organismal phenotype without a preconceived target, is an ideal starting point. This unbiased approach could involve treating various cell lines (e.g., cancer cells, immune cells, neurons) with this compound and using high-content imaging and analysis to monitor changes in morphology, proliferation, or specific protein markers. Observed phenotypic changes would then guide hypothesis-driven studies to deconvolute the specific molecular pathways and targets involved. This strategy allows for the discovery of unexpected biological activities that would be missed by target-based screening.
Chemoproteomics offers powerful tools for identifying the direct binding partners of a small molecule within a complex biological system. researchgate.net These methods are crucial for moving from an observed phenotype to a specific molecular target.
Affinity-Based Protein Profiling: This technique would involve synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag, such as biotin (B1667282). nih.gov This "probe" could then be incubated with cell lysates or live cells. nih.govnih.gov The probe would covalently bind to its protein targets, which could then be isolated using the biotin tag (e.g., with streptavidin beads) and identified via mass spectrometry. nih.govrsc.org Structure-activity relationship (SAR) studies on similar sulfonamide scaffolds have demonstrated that sites can be identified that tolerate the addition of such tags without losing biological activity. nih.gov
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a proteome in the presence and absence of the compound. A protein that binds to this compound would be stabilized or destabilized, resulting in a change in its melting temperature. This shift can be detected on a proteome-wide scale, providing a list of potential target proteins without requiring chemical modification of the compound itself.
Development of this compound as a Molecular Probe for Chemical Biology
Beyond being a potential therapeutic agent, this compound could be developed into a molecular probe to study biological processes. mskcc.org This involves creating derivatives that allow for visualization or isolation of its targets. wur.nlresearchgate.net
To visualize the compound's distribution within a cell, a fluorescent dye could be attached. The design of such a probe requires careful consideration of the attachment point to avoid disrupting the compound's interaction with its biological target. Studies on other sulfonamides have shown successful synthesis of fluorescent probes by incorporating fluorophores like naphthalimide, which can be used for cellular imaging in tumor cells. nih.govresearchgate.net A fluorescent analogue of this compound would enable researchers to use techniques like fluorescence microscopy to observe its subcellular localization (e.g., nucleus, mitochondria, cytoplasm), providing clues about its function and targets.
As mentioned in section 7.1.2, affinity-based probes are essential for target identification. researchgate.net A key strategy involves creating a probe with a terminal alkyne or azide (B81097) group, which can be "clicked" onto a reporter tag (like biotin) after the probe has interacted with its targets in a cellular environment. nih.gov This bioorthogonal chemistry approach minimizes steric hindrance that a bulky tag might cause. The development of such probes for other sulfonamides has been successful, enabling the isolation and identification of binding proteins from cell lysates. nih.gov These affinity probes are critical tools for validating target engagement and for large-scale proteomics experiments. rsc.org
Table 1: Theoretical Molecular Probes Based on this compound
| Probe Type | Modification | Intended Application | General Principle |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., Naphthalimide) | Cellular imaging, subcellular localization studies | The probe enters cells and binds to its target. Fluorescence microscopy is used to visualize where the compound accumulates. nih.govresearchgate.net |
| Affinity Probe | Attachment of a biotin tag via a chemical linker | Target identification, pull-down assays from cell lysates | The probe binds to its target protein(s). The biotin tag allows for capture of the probe-protein complex using streptavidin-coated beads for subsequent identification by mass spectrometry. nih.govrsc.org |
| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., aryl azide) and a reporter tag | Covalent cross-linking to targets upon UV light exposure for stable capture | The probe is allowed to bind to its target non-covalently. UV irradiation activates the photo-reactive group, forming a permanent covalent bond with the target, improving capture efficiency. nih.gov |
Strategies for Prodrug Design and Advanced Delivery Systems (Theoretical and Preclinical Focus)
To improve the potential therapeutic profile of this compound, prodrug and advanced delivery strategies could be explored at a preclinical level. frontiersin.orgwuxiapptec.com These approaches aim to enhance properties like solubility, stability, and targeted delivery. researchgate.netomicsonline.org
A prodrug is an inactive or less active derivative that is converted into the active drug within the body. nih.gov For this compound, several prodrug strategies could be theorized:
Improving Solubility: If the compound has poor water solubility, a hydrophilic group like a phosphate (B84403) or an amino acid could be attached to the sulfonamide nitrogen or the ethylamino group. nih.gov This modification would be designed to be cleaved by enzymes in the body (e.g., phosphatases or peptidases) to release the active compound. nih.gov
Targeted Release: The presence of a nitroaromatic group offers a unique opportunity for targeted activation. nih.gov Hypoxic (low oxygen) environments, characteristic of solid tumors, contain high levels of nitroreductase enzymes. mdpi.com A prodrug could be designed where the nitro group's reduction under hypoxic conditions triggers the release of the active sulfonamide, concentrating its effect in tumor tissue while minimizing exposure to healthy, oxygenated tissues. nih.govmdpi.com
Sustained Release: More complex prodrug systems, such as those involving self-immolative linkers, have been developed for other sulfonamides. acs.orgnih.gov These systems can be designed for a slow, sustained release of the active drug following a specific trigger, which can help maintain therapeutic concentrations over a longer period. nih.govrsc.org
Advanced drug delivery systems, such as nanoparticles or liposomes, could also be employed to improve the pharmacokinetic properties of this compound. omicsonline.orgpharmaron.comyoutube.com Encapsulating the compound within these carriers could protect it from premature metabolism, enhance its circulation time, and potentially improve its delivery to specific sites in the body. omicsonline.org
Investigation of Bioreversible Linkers for Enhanced Cellular Uptake or Target Specificity
A significant frontier in medicinal chemistry involves the use of bioreversible or cleavable linkers to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. For this compound, the investigation of such linkers could address challenges related to cellular permeability and target-specific delivery. These linkers are designed to be stable in systemic circulation but are cleaved under specific physiological conditions found at the target site, such as changes in pH or the presence of certain enzymes, thereby releasing the active drug molecule. richmond.edu
Recent advancements have focused on bioorthogonal "click-release" reactions, which offer a highly efficient and selective means of liberating sulfonamide drugs. nih.gov One promising approach involves using sulfonyl sydnonimines as a prodrug form, which can react with a trigger molecule like dibenzoazacyclooctyne (DIBAC) to release the parent sulfonamide. nih.gov This reaction is highly stable under physiological conditions, which is a critical attribute for targeted drug release. nih.gov Studies have also explored peptide-based linkers that can be cleaved through nucleophilic aromatic substitution (SNAr) reactions, although achieving high conversion rates on peptide scaffolds remains an area of active development. richmond.edu The goal of incorporating these linkers into this compound would be to create a prodrug that can more effectively cross cellular membranes or accumulate in specific tissues, enhancing its therapeutic index.
| Linker Strategy Component | Description | Reaction Partner/Condition | Reference |
| Sulfonyl Sydnonimine | A prodrug moiety that is stable under physiological conditions. | Dibenzoazacyclooctyne (DIBAC) | nih.gov |
| Benzothiazole Sulfone | A substrate for cleavable linkers on peptides. | Nucleophilic Aromatic Substitution (SNAr) | richmond.edu |
| Tetrazine-ABNBD | A bioorthogonal pair used for the simultaneous release of a different drug, demonstrating mutual orthogonality with the sydnonimine-DIBAC pair. | Cycloaddition Reaction | nih.gov |
Encapsulation in Nanocarriers or Liposomes for Controlled Release and Distribution in Preclinical Models
Encapsulation of therapeutic agents within nanocarriers like liposomes represents a well-established strategy to improve drug stability, control release kinetics, and reduce systemic toxicity. nih.gov For sulfonamide compounds such as this compound, liposomal formulations could overcome potential challenges related to solubility and biodistribution. google.com Liposomes are vesicles composed of one or more phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com
The development of liposomal systems for sulfonamides involves several key considerations. The composition of the lipid bilayer can be manipulated to control the rate of drug release. Furthermore, surface modification of liposomes, such as through PEGylation (the attachment of polyethylene (B3416737) glycol), can prolong circulation time in the bloodstream, allowing for passive targeting of tumor tissues via the enhanced permeability and retention (EPR) effect. nih.gov Advanced liposomal technologies that could be explored for this compound in preclinical models include:
Stimuli-Responsive Liposomes : These are designed to release their payload in response to specific triggers like local pH changes or elevated temperatures, which are often characteristic of diseased tissues. mdpi.comnih.gov
DepoFoam™ Technology : This technology uses multivesicular lipid-based particles to provide extended-release of encapsulated drugs, which could reduce dosing frequency. nih.gov
Aromatized Liposomes : A newer approach involves modifying the lipid bilayers with aromatic groups to increase drug loading and decrease burst release, which is particularly useful for hydrophilic small molecules that are typically difficult to encapsulate. nih.gov
A patent for preparing sulfonamide liposomes highlights a method involving the potential modification of the sulfonamide molecule to improve encapsulation efficiency, followed by dissolving it with phospholipids (B1166683) and cholesterol. google.com This indicates that established protocols exist for incorporating this class of compounds into various liposomal formulations for preclinical evaluation.
| Liposomal Technology | Key Feature | Potential Application for Preclinical Models | Reference |
| PEGylated Liposomes (e.g., Doxil®) | Prolonged circulation time, passive tumor targeting via EPR effect. | Assessing long-term efficacy and biodistribution. | nih.gov |
| DepoFoam™ (e.g., Depocyt®) | Extended-release from multivesicular particles. | Studying the effects of sustained drug exposure. | nih.gov |
| Thermosensitive Liposomes | Drug release triggered by elevated temperatures (40-45 °C). | Investigating targeted release in combination with hyperthermia. | nih.gov |
| Aromatized Liposomes | Increased drug loading and reduced burst release. | Enhancing payload delivery and extending duration of action. | nih.gov |
Integration with Systems Biology and Network Pharmacology Approaches
Modern drug discovery is increasingly moving beyond the "one target, one drug" paradigm to embrace a more holistic view of how a compound interacts with the entire biological system. nih.govnih.gov Systems biology and network pharmacology provide the computational and conceptual frameworks to analyze these complex interactions, offering a powerful lens through which to study this compound. nih.gov This approach integrates high-throughput data with computational modeling to understand the dynamic interplay between drugs, molecular pathways, and cellular responses. nih.gov
Identification of Off-Target Interactions through Network Analysis
A crucial application of systems pharmacology is the prediction and identification of off-target interactions. researchgate.net Sulfonamides as a class are known to sometimes exhibit polypharmacological effects, meaning they can bind to multiple targets. researchgate.net Network analysis, often combined with molecular docking simulations, can screen for unintended binding partners of this compound. By computationally docking the compound against a wide range of protein structures, potential off-target interactions can be prioritized for experimental validation. nih.govresearchgate.net Identifying these interactions early in the development process is essential for understanding the compound's complete mechanism of action and for anticipating potential adverse effects.
| Computational Approach | Objective | Example Application | Reference |
| Network Pharmacology | To identify active compounds and their target pathways. | Analyzing herb extracts to find compounds targeting cancer pathways. | nih.gov |
| Molecular Docking | To predict the binding affinity of a compound to a protein target. | Assessing the interaction of sulfonamide analogues with the DHPS enzyme. | researchgate.net |
| High-Throughput Screening | To test large libraries of compounds for activity. | Screening for compounds that reduce cancer cell viability. | nih.gov |
| Systems Biology Modeling | To integrate multiple data types to understand complex biological processes. | Modeling disease-corrupted networks to identify rational drug targets. | nih.gov |
Application of this compound as a Tool Compound for Fundamental Pathway Elucidation
Beyond its direct therapeutic potential, a well-characterized molecule like this compound can serve as a valuable "tool compound." Tool compounds are specific and potent inhibitors used in research to probe the function of a particular protein or pathway. By selectively inhibiting its target, the compound allows researchers to study the downstream consequences of that inhibition, thereby elucidating the role of the pathway in normal physiology and disease.
The classic action of sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. researchgate.net While the primary target of this compound would need to be definitively confirmed, its use as a tool compound would follow this principle. For instance, if it potently and selectively inhibits a particular kinase or enzyme, it could be used in cell-based assays or preclinical models to:
Validate the target's role in a specific disease process.
Identify upstream regulators and downstream effectors of the pathway.
Uncover new biological functions associated with the target protein.
This approach is exemplified by studies using specific sulfonamide ligands to probe the binding pockets of proteins like FKBP12, which has been instrumental in understanding ligand-protein interactions. acs.org As a tool compound, this compound could similarly contribute to fundamental biological understanding, independent of its ultimate success as a therapeutic drug.
Concluding Remarks on Academic Research of 2 Ethylamino 4 Nitrobenzenesulfonamide
Summary of Key Academic Contributions and Foundational Discoveries
A thorough review of scientific databases indicates an absence of published, peer-reviewed articles that would constitute key academic contributions or foundational discoveries specifically for 2-(Ethylamino)-4-nitrobenzenesulfonamide. While the broader class of sulfonamides has been extensively studied for over a century, leading to major breakthroughs in medicine and materials science, this specific derivative appears to have been largely overlooked by the academic research community.
Highlights of Synthetic Achievements and Methodological Advances
There are no specific synthetic achievements or novel methodological advances reported in the academic literature for the synthesis of this compound. General methods for the synthesis of N-alkylated benzenesulfonamides are well-established, typically involving the reaction of a benzenesulfonyl chloride with an appropriate amine. In this case, one could theoretically propose the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with ethylamine (B1201723). However, without experimental data, the feasibility, yield, and purity of such a reaction for this specific compound remain speculative.
Consolidation of Mechanistic Insights and SAR Principles
Due to the lack of dedicated studies, there are no established mechanistic insights or Structure-Activity Relationship (SAR) principles for this compound. The biological activity of sulfonamides is highly dependent on the nature and position of substituents on the benzene (B151609) ring and the sulfonamide nitrogen. The presence of a nitro group at the 4-position and an ethylamino group at the 2-position would undoubtedly influence its electronic and steric properties, but without empirical data, any discussion on its potential biological targets or mechanism of action would be purely conjectural.
Remaining Challenges and Open Questions in the Field
The primary challenge concerning this compound is the fundamental lack of any research. The field is essentially an open book, with numerous unanswered questions.
Unresolved Aspects of Molecular Interaction and Biological Specificity
As no biological studies have been published, all aspects of its molecular interactions and biological specificity are unresolved. Key questions that remain to be answered include:
Does this compound possess any significant biological activity (e.g., antibacterial, antifungal, anticancer, antiviral)?
What are its potential molecular targets?
How do the ethylamino and nitro substituents influence its binding affinity and specificity to any identified targets?
What is its pharmacokinetic and pharmacodynamic profile?
Opportunities for Further Structural and Mechanistic Exploration
The absence of data presents a clear opportunity for foundational research. Initial exploration could involve:
Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound in high purity and yield, followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).
Computational Modeling: In silico studies could predict its physicochemical properties, potential binding modes to various enzymes, and guide initial biological screening efforts.
Biological Screening: A broad-based biological screening against a panel of common targets (e.g., bacterial enzymes, cancer cell lines) could uncover potential therapeutic applications.
Broader Implications for Sulfonamide Research and Chemical Biology Disciplines
While there is no direct impact of this compound on the broader fields of sulfonamide research and chemical biology at present, its potential study could contribute to a more comprehensive understanding of sulfonamide SAR. The systematic exploration of understudied derivatives like this one could lead to the discovery of novel chemical probes or therapeutic leads with unique activity profiles. The insights gained from such studies would add to the collective knowledge of how subtle structural modifications can dramatically alter the biological properties of a well-established pharmacophore.
Q & A
Basic: What are the standard synthetic routes for 2-(Ethylamino)-4-nitrobenzenesulfonamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step process:
Condensation Reaction : Reacting 4-nitrobenzenesulfonyl chloride with ethylamine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere to form the sulfonamide intermediate.
Nitro Group Retention : Ensuring the nitro group remains intact during synthesis by avoiding reducing conditions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product.
Intermediates are characterized via:
- TLC to monitor reaction progress.
- FT-IR for functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, nitro group at 1520 cm⁻¹).
- ¹H/¹³C NMR to confirm ethylamino proton signals (δ 1.1–1.3 ppm for CH₃, δ 2.8–3.1 ppm for NHCH₂) and aromatic protons (δ 7.5–8.5 ppm) .
Basic: Which spectroscopic techniques are most effective for characterizing sulfonamide derivatives, and what key spectral features should be analyzed?
Methodological Answer:
- FT-IR : Focus on sulfonamide S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹) and nitro group vibrations (1520 cm⁻¹).
- NMR :
- ¹H NMR : Ethylamino protons (δ 1.1–3.1 ppm), aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Sulfonamide sulfur-linked carbon (δ 45–55 ppm), nitro-substituted aromatic carbons (δ 125–140 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or NO₂ groups).
Validation : Cross-reference data with NIST Chemistry WebBook entries for similar sulfonamides .
Advanced: How can researchers employ QSAR modeling to predict the biological activity of this compound derivatives?
Methodological Answer:
Descriptor Selection : Use software (e.g., PaDEL-Descriptor) to calculate molecular descriptors (logP, polar surface area, H-bond donors/acceptors).
Model Development : Apply partial least squares (PLS) regression or machine learning (Random Forest) to correlate descriptors with antimicrobial activity data.
Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.6 indicates robustness).
Example : A study on sulfadiazine derivatives achieved R² = 0.78 for predicting antimicrobial activity using QSAR .
Advanced: What methodologies are recommended for resolving discrepancies in crystallographic data of nitrobenzenesulfonamide compounds?
Methodological Answer:
- Data Reconciliation : Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with computational models (DFT-optimized structures).
- Statistical Tools : Use R-factors (< 0.05) and residual density maps to assess data quality.
- Case Study : For 4-methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid, hydrogen bonding (N–H···O) and torsion angles were validated against DFT calculations .
Advanced: What strategies optimize reaction conditions for the synthesis of sulfonamide derivatives with high yield and purity?
Methodological Answer:
- Solvent Optimization : Use DMF for sulfonylation reactions (enhances nucleophilicity of amines).
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Catalysts : Add triethylamine (1.2 eq) to scavenge HCl and drive the reaction.
- Yield Improvement : Pilot studies show ethanol/water recrystallization improves purity from 85% to >98% .
Basic: What computational tools are utilized to study the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps (predicting electron transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites).
- Molecular Docking : AutoDock Vina to simulate binding interactions with target enzymes (e.g., dihydropteroate synthase for antimicrobial activity).
- Case Study : A derivative showed a docking score of −8.2 kcal/mol with DHPS, correlating with experimental IC₅₀ values .
Advanced: How do substitution patterns on the benzenesulfonamide core influence its antimicrobial efficacy, and what experimental approaches validate these effects?
Methodological Answer:
Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance binding to bacterial enzymes.
Bioactivity Assays :
- MIC Testing : Broth dilution against S. aureus (MIC ≤ 16 µg/mL indicates potency).
- Enzyme Inhibition : Measure DHPS activity reduction (IC₅₀ < 10 µM).
Validation : A nitro-substituted derivative exhibited MIC = 8 µg/mL, while unsubstituted analogs showed MIC > 64 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
